molecular formula C13H19NO3 B13432192 4-[Bis(2-methoxyethyl)amino]benzaldehyde CAS No. 27913-87-7

4-[Bis(2-methoxyethyl)amino]benzaldehyde

Cat. No.: B13432192
CAS No.: 27913-87-7
M. Wt: 237.29 g/mol
InChI Key: HXWZUIRTJFHDLT-UHFFFAOYSA-N
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Description

4-[Bis(2-methoxyethyl)amino]benzaldehyde is a useful research compound. Its molecular formula is C13H19NO3 and its molecular weight is 237.29 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

27913-87-7

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

4-[bis(2-methoxyethyl)amino]benzaldehyde

InChI

InChI=1S/C13H19NO3/c1-16-9-7-14(8-10-17-2)13-5-3-12(11-15)4-6-13/h3-6,11H,7-10H2,1-2H3

InChI Key

HXWZUIRTJFHDLT-UHFFFAOYSA-N

Canonical SMILES

COCCN(CCOC)C1=CC=C(C=C1)C=O

Origin of Product

United States

Synthetic Methodologies and Strategic Functionalization of 4 Bis 2 Methoxyethyl Amino Benzaldehyde

Established Synthetic Pathways

The formation of the 4-[Bis(2-methoxyethyl)amino]benzaldehyde structure is primarily achieved through well-established organic reactions, notably nucleophilic aromatic substitution and multi-step sequences involving condensation and substitution.

Nucleophilic Aromatic Substitution Approaches for Amino-substituted Benzaldehydes

Nucleophilic aromatic substitution (SNAr) is a principal strategy for synthesizing amino-substituted benzaldehydes. This reaction is particularly effective for aryl halides that are activated by electron-withdrawing groups, such as the formyl group (-CHO) in benzaldehyde (B42025). pressbooks.pubchemistrysteps.com The presence of such groups depletes the electron density of the aromatic ring, facilitating attack by a nucleophile. masterorganicchemistry.com

In a typical synthesis of this compound, a precursor like 4-fluorobenzaldehyde (B137897) or 4-chlorobenzaldehyde (B46862) is reacted with bis(2-methoxyethyl)amine (B57041). The amine acts as the nucleophile, displacing the halide on the aromatic ring. The reaction proceeds through a two-step addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pub The electron-withdrawing formyl group at the para position is crucial for stabilizing this negatively charged intermediate, thereby activating the ring for nucleophilic attack. chemistrysteps.commasterorganicchemistry.com

A parallel synthesis has been documented for the structurally similar compound 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde, which is produced by reacting p-fluorobenzaldehyde or p-chlorobenzaldehyde with diethanolamine (B148213) in the presence of a catalyst. google.com This analogous reaction underscores the viability of the SNAr approach for this class of compounds.

Table 1: Nucleophilic Aromatic Substitution for Synthesis of Amino-substituted Benzaldehydes

Starting Material Nucleophile Product Key Feature
4-Fluorobenzaldehyde Bis(2-methoxyethyl)amine This compound Fluorine is an excellent leaving group.
4-Chlorobenzaldehyde Bis(2-methoxyethyl)amine This compound Less reactive than fluoro-analogue.
4-Fluorobenzaldehyde Diethanolamine 4-[N,N-bis(2-hydroxyethyl)amino]benzaldehyde Synthesis of a structurally related compound. google.com

Multi-Step Condensation and Substitution Reactions in Derivative Synthesis

Multi-step reaction sequences provide an alternative and versatile route to amino-substituted benzaldehydes and their derivatives. These pathways can involve a combination of condensation, substitution, and reduction or oxidation steps. For instance, the synthesis of p-aminobenzaldehyde can be achieved by the action of sodium polysulfide on p-nitrotoluene, a process involving both reduction of the nitro group and oxidation of the methyl group. orgsyn.org Another established method is the reduction of p-nitrobenzaldehyde. orgsyn.org

While direct multi-step syntheses for this compound are less commonly detailed, the synthesis of related structures provides a template. For example, the synthesis of 4-[N,N-Bis(2-hydroxyethyl)amino]benzaldehyde has been reported via a three-step process, showcasing the utility of multi-step reactions for complex benzaldehyde derivatives. chemicalbook.com Such strategies often offer greater flexibility in introducing various functional groups and building molecular complexity.

Functionalization via the Benzaldehyde Moiety

The aldehyde functional group of this compound is a reactive handle for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives with tailored properties.

Knoevenagel Condensation Reactions for Extended π-Conjugation Systems

The Knoevenagel condensation is a cornerstone reaction in organic synthesis, involving the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), cyanoacetic acid). sigmaaldrich.comwikipedia.org This reaction is catalyzed by a weak base and typically proceeds through a nucleophilic addition followed by a dehydration step, resulting in the formation of a new carbon-carbon double bond. wikipedia.org

When this compound is subjected to a Knoevenagel condensation, the product is an α,β-unsaturated compound with an extended π-conjugated system. sigmaaldrich.com These extended conjugation systems are of significant interest for applications in dyes, functional polymers, and materials with specific optical properties. nih.gov The reaction involves the deprotonation of the active methylene compound by the base, creating a carbanion that then attacks the electrophilic carbonyl carbon of the benzaldehyde. Subsequent elimination of a water molecule yields the final product. nih.gov This reaction has been successfully applied to a variety of benzaldehyde derivatives to produce important chemical intermediates. nih.govnih.gov

Table 2: Knoevenagel Condensation of Benzaldehyde Derivatives

Aldehyde Reactant Active Methylene Compound Catalyst Example Product Type
This compound Malononitrile Piperidine Benzylidene malononitrile derivative
Benzaldehyde Malononitrile Amine-functionalized frameworks Benzylidene malononitrile nih.gov
2-Methoxybenzaldehyde Thiobarbituric acid Piperidine Conjugated enone wikipedia.org

Mannich-type Reactions and Alpha-Aminophosphonate Synthesis

The benzaldehyde moiety is also a key substrate in Mannich and related multi-component reactions. The classical Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen, leading to the formation of a β-amino-carbonyl compound, known as a Mannich base. wikipedia.orgnih.gov The reaction begins with the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the enol form of the active hydrogen compound. wikipedia.org

A significant variation of this reaction is the Kabachnik–Fields reaction, a phospha-Mannich reaction used for the synthesis of α-aminophosphonates. nih.govcore.ac.uk This one-pot, three-component reaction involves the condensation of an aldehyde (such as this compound), an amine, and a dialkyl phosphite. nih.govresearchgate.net α-Aminophosphonates are of considerable interest in medicinal chemistry as they are structural analogues of α-amino acids and can exhibit a range of biological activities. nih.govdovepress.com The reaction provides a direct and efficient method for creating the N-C-P linkage characteristic of these compounds. nih.gov

Optimization of Reaction Conditions and Novel Synthetic Techniques

Optimizing reaction conditions is crucial for improving the efficiency, yield, and environmental footprint of chemical syntheses. For the synthesis and functionalization of this compound, key parameters for optimization include the choice of catalyst, solvent, and temperature, as well as the application of modern synthetic techniques. researchgate.net

In nucleophilic aromatic substitution and Knoevenagel condensations, catalyst selection is vital. The use of novel, highly active catalysts can lead to milder reaction conditions and shorter reaction times. nih.govresearchgate.net For instance, developing efficient catalysts for Knoevenagel condensations allows the reactions to proceed smoothly at room temperature, often with high yields. nih.gov

Solvent-free conditions represent a significant advancement in green chemistry. researchgate.net Techniques such as mechanochemical grinding or conducting reactions neat (without solvent) can reduce waste and simplify product purification. researchgate.net Microwave irradiation has also emerged as a powerful tool, often dramatically reducing reaction times and improving yields. A notable example is the synthesis of α-aminophosphonates under microwave irradiation without solvents or catalysts, which offers a rapid, efficient, and environmentally friendly alternative to conventional heating methods. nih.gov The optimization of catalyst loading and reaction temperature is also a standard practice to maximize product yield and minimize side reactions. researchgate.net

Microwave Irradiation in Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. anton-paar.com This technique utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, resulting in rapid and uniform heating of the reaction mixture.

However, the general principles of microwave-assisted synthesis suggest its potential applicability. For instance, microwave irradiation has been successfully employed in the amination of haloarenes, demonstrating good to excellent yields in significantly reduced reaction times under solvent-free conditions. sciforum.net The efficiency of these reactions is often enhanced by the use of a phase transfer catalyst and a suitable base. Given the successful application of microwave heating to a wide range of SNAr reactions, it is plausible that this technique could be optimized for the synthesis of the title compound, potentially overcoming some of the reactivity challenges observed with other methods. Further research would be required to establish optimal conditions such as temperature, reaction time, solvent, and catalyst system for this specific transformation.

Table 1: General Conditions for Microwave-Assisted Nucleophilic Aromatic Substitution

ParameterTypical Conditions
Reactants Aryl Halide, Amine
Solvent High-boiling polar solvents (e.g., DMF, DMSO) or solvent-free
Base K₂CO₃, t-BuOK, or other inorganic/organic bases
Catalyst Phase Transfer Catalysts (optional)
Temperature 100-200 °C
Time Minutes to hours
Yield Moderate to Excellent

Ultrasound-Assisted Synthesis and Reactivity Considerations

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of acoustic cavitation to induce, accelerate, and modify chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, leading to enhanced mass transfer and reaction rates. researchgate.net

The synthesis of this compound has been attempted via the sonochemical nucleophilic aromatic substitution on 4-fluorobenzaldehyde with bis(2-methoxyethyl)amine. researchgate.net However, research in this area has indicated significant reactivity challenges. Studies have shown that under ultrasound conditions, the reaction exhibits low conversion rates. researchgate.net This suggests that bis(2-methoxyethyl)amine is notably unreactive in this specific sonochemical transformation, even with modifications to the reaction time and the relative amounts of the reactants. researchgate.net

The low reactivity of secondary acyclic amines like bis(2-methoxyethyl)amine under these conditions can be attributed to several factors. While the specific reasons for the low conversion in the case of this compound synthesis are not fully elucidated, steric hindrance and the electronic properties of the amine likely play a significant role. The bulky nature of the bis(2-methoxyethyl) groups may impede the approach of the nucleophilic nitrogen atom to the aromatic ring, a factor that can lower reactivity in SNAr reactions. researchgate.net

In contrast, other amines have shown different reactivity profiles under sonochemical conditions. For example, a beneficial ultrasound effect has been observed in the nucleophilic aromatic substitution of haloarenes with various other amines, leading to high product yields in short sonication times. nih.gov This highlights that the success of ultrasound-assisted synthesis is highly dependent on the specific substrates involved. The case of bis(2-methoxyethyl)amine serves as a key example of the limitations of sonochemistry for certain nucleophiles in SNAr reactions.

Table 2: Reactivity of Amines in Ultrasound-Assisted Nucleophilic Aromatic Substitution with 4-Fluorobenzaldehyde

AmineReactivity/ConversionReference
Bis(2-methoxyethyl)amineLow conversion, notably unreactive researchgate.net
Various other aminesHigh yields, beneficial ultrasound effect nih.gov

Chemical Reactivity and Advanced Reaction Mechanisms Involving 4 Bis 2 Methoxyethyl Amino Benzaldehyde

Electrophilic and Nucleophilic Character of the Benzaldehyde (B42025) Functional Group

The benzaldehyde functional group is characterized by a carbonyl group (C=O) attached to a benzene (B151609) ring. The carbon atom of the carbonyl group is sp² hybridized and is bonded to an oxygen atom, a hydrogen atom, and the carbon atom of the phenyl ring. The significant difference in electronegativity between carbon and oxygen results in a polarized double bond, with the oxygen atom bearing a partial negative charge (δ-) and the carbon atom a partial positive charge (δ+). This inherent polarization is central to the dual electrophilic and nucleophilic nature of the benzaldehyde group.

Electrophilic Character:

The electron-deficient carbonyl carbon of 4-[Bis(2-methoxyethyl)amino]benzaldehyde renders it susceptible to attack by nucleophiles. masterorganicchemistry.com This electrophilic nature is a hallmark of aldehydes and is the basis for many of their characteristic reactions. Nucleophilic addition to the carbonyl carbon is a fundamental process, leading to the formation of a tetrahedral intermediate. The reactivity of the aldehyde can be influenced by the nature of the nucleophile and the reaction conditions.

Common reactions highlighting the electrophilic character of the aldehyde group include:

Condensation Reactions: The aldehyde can react with compounds containing active methylene (B1212753) groups, such as malononitrile (B47326), in Knoevenagel condensation reactions. chemmethod.com

Nucleophilic Addition: It can undergo addition reactions with a variety of nucleophiles, including organometallic reagents (e.g., Grignard reagents), cyanides (to form cyanohydrins), and amines (to form imines or enamines). cymitquimica.com

Nucleophilic Character:

While the carbonyl carbon is electrophilic, the carbonyl oxygen, with its lone pairs of electrons, can act as a nucleophile or a Lewis base. masterorganicchemistry.com It can be protonated by acids, which enhances the electrophilicity of the carbonyl carbon, or it can coordinate to Lewis acids. This basicity is a key factor in acid-catalyzed reactions involving the aldehyde.

Role of the Bis(2-methoxyethyl)amino Group in Electron Donation and Resonance Stabilization

The bis(2-methoxyethyl)amino group, situated at the para position to the aldehyde group, plays a pivotal role in modulating the electronic properties and reactivity of the entire molecule. The nitrogen atom of the amino group possesses a lone pair of electrons that can be delocalized into the benzene ring through resonance.

This electron-donating effect has several significant consequences:

Increased Nucleophilicity of the Ring: The donation of electrons from the nitrogen atom increases the electron density of the benzene ring, particularly at the ortho and para positions. This makes the aromatic ring more susceptible to electrophilic aromatic substitution reactions, although the primary reactivity is often dominated by the aldehyde group.

Modulation of Aldehyde Reactivity: The electron-donating nature of the amino group, transmitted through the π-system of the benzene ring, increases the electron density at the carbonyl carbon of the aldehyde group. This reduces its electrophilicity compared to unsubstituted benzaldehyde, potentially slowing down reactions with nucleophiles.

The presence of the ether functionalities in the methoxyethyl chains can also influence the molecule's properties, for instance by affecting its solubility and potential for coordination with metal ions.

Intramolecular Charge Transfer (ICT) Processes and Their Influence on Reactivity

The electronic architecture of this compound, featuring a strong electron-donating group (bis(2-methoxyethyl)amino) and an electron-withdrawing group (aldehyde) connected through a π-conjugated system, makes it a prime candidate for intramolecular charge transfer (ICT). nih.gov Upon absorption of energy, typically in the form of light, an electron can be promoted from a molecular orbital primarily localized on the electron-donating amino group to a molecular orbital centered on the electron-accepting aldehyde group.

This photoinduced ICT process leads to the formation of an excited state with a significantly larger dipole moment than the ground state. In this excited state, there is a substantial separation of charge, with the amino group becoming more positively charged and the aldehyde group more negatively charged.

The phenomenon of ICT has profound implications for the molecule's photophysical properties and its reactivity in the excited state:

Solvatochromism: The energy of the ICT state is highly sensitive to the polarity of the solvent. In polar solvents, the large dipole moment of the excited state is stabilized, leading to a red-shift (a shift to longer wavelengths) in the fluorescence emission spectrum. This solvent-dependent color change is known as solvatochromism. nih.gov

Enhanced Reactivity in the Excited State: The significant charge separation in the ICT excited state can dramatically alter the reactivity of the molecule compared to its ground state. The increased electron density on the aldehyde group in the excited state could enhance its nucleophilicity, while the electron deficiency on the amino group could make it susceptible to reactions that are not favorable in the ground state.

Non-radiative Decay Pathways: ICT processes can also influence the deactivation pathways of the excited state. In some related molecules, such as certain aminobenzonitriles, twisting of the amino group relative to the phenyl ring in the excited state can lead to a "twisted intramolecular charge transfer" (TICT) state, which can be a pathway for non-radiative decay. nih.gov While not explicitly studied for this compound, the potential for such conformational changes in the excited state is an important consideration for its photochemistry.

The interplay between the ground-state reactivity, governed by the inherent electrophilic and nucleophilic characteristics of the functional groups, and the excited-state reactivity, dominated by ICT processes, makes this compound a molecule with a rich and tunable chemical behavior.

Data Tables

Table 1: Key Functional Groups and Their Primary Reactivity

Functional GroupPrimary CharacterCommon Reactions
Aldehyde (Carbonyl Carbon)ElectrophilicNucleophilic Addition, Condensation
Aldehyde (Carbonyl Oxygen)Nucleophilic / BasicProtonation, Lewis Acid Coordination
Bis(2-methoxyethyl)aminoElectron-DonatingResonance Stabilization, Modulation of Ring and Aldehyde Reactivity

Table 2: Influence of the Bis(2-methoxyethyl)amino Group on Molecular Properties

PropertyEffect of the Amino Group
Electron Density of Benzene RingIncreased
Electrophilicity of Carbonyl CarbonDecreased
Overall Molecular StabilityIncreased via Resonance
Potential for Intramolecular Charge TransferHigh

Advanced Spectroscopic Characterization and Photophysical Properties of 4 Bis 2 Methoxyethyl Amino Benzaldehyde Derivatives

Electronic Absorption and Emission Spectroscopy for Charge Transfer Analysis

Electronic absorption and emission spectroscopy are powerful tools for investigating the intramolecular charge transfer (ICT) characteristics of 4-[Bis(2-methoxyethyl)amino]benzaldehyde derivatives. The presence of an electron-donating bis(2-methoxyethyl)amino group and an electron-withdrawing benzaldehyde (B42025) moiety facilitates ICT upon photoexcitation.

The solvatochromic behavior of a compound, which is the change in its absorption or emission spectra with varying solvent polarity, provides significant information about the change in dipole moment upon electronic transition. In derivatives of this compound, a bathochromic (red) shift in the emission spectrum is typically observed with increasing solvent polarity. nih.gov This positive solvatochromism indicates an increase in the dipole moment upon excitation, which is characteristic of a transition to an ICT state. nih.gov The lone pair of electrons on the nitrogen atom becomes more delocalized towards the electron-withdrawing benzaldehyde ring in the excited state. nih.gov

The relationship between the Stokes shift and the solvent polarity can be analyzed using the Lippert-Mataga equation, which provides a quantitative measure of the change in dipole moment. Studies on similar donor-acceptor molecules have demonstrated a significant increase in the excited-state dipole moment compared to the ground state.

Table 1: Illustrative Solvatochromic Data for a Generic Donor-Acceptor Benzaldehyde Derivative

SolventPolarity (ET(30) kcal/mol)Absorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (cm-1)
n-Hexane31.03504204895
Toluene33.93554355330
Dichloromethane40.73654606180
Acetonitrile45.63704806800
Methanol55.43754957350

Note: This table is illustrative and based on typical data for similar compounds.

Time-resolved fluorescence spectroscopy provides insights into the lifetime of the excited state and the dynamics of the ICT process. For molecules exhibiting ICT, the excited state lifetime can be influenced by the solvent environment. In polar solvents, the stabilization of the charge-separated excited state can lead to longer fluorescence lifetimes. nih.gov

In some benzaldehyde derivatives, the excited state dynamics can be complex, involving transitions between different excited states, such as locally excited (LE) and twisted intramolecular charge transfer (TICT) states. nih.gov Time-resolved studies can help to elucidate the kinetics of these processes. For instance, in related systems, very short-lived fluorescence from the ππ* state of the enol form has been observed. nih.gov The decay rates of transient absorption and fluorescence can provide complementary information on the excited state pathways. nih.gov

Vibrational Spectroscopy for Conformational Analysis and Intermolecular Interactions (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the vibrational modes of a molecule, which are sensitive to its conformation and intermolecular interactions. nih.gov For this compound derivatives, FTIR can be used to identify characteristic functional group vibrations and to study conformational changes.

The stretching vibration of the carbonyl group (C=O) of the benzaldehyde moiety is particularly informative. Its frequency is sensitive to the electronic environment and can be influenced by the extent of charge transfer from the amino group. Hydrogen bonding interactions involving the methoxyethyl side chains can also be investigated through changes in the O-H or C-O stretching regions if interacting with protic solvents or other molecules. High-resolution FTIR spectroscopy on the parent benzaldehyde molecule has been used to unambiguously assign torsional fundamentals, providing insights into the rotational barrier of the formyl group. rsc.org This type of analysis can be extended to its derivatives to understand how substituents affect conformational flexibility.

Table 2: Characteristic FTIR Vibrational Frequencies for this compound Derivatives

Functional GroupVibrational ModeTypical Wavenumber (cm-1)
C=O (aldehyde)Stretching1680 - 1700
C-N (aromatic amine)Stretching1310 - 1360
C-O-C (ether)Asymmetric Stretching1230 - 1270
C-O-C (ether)Symmetric Stretching1070 - 1150
C-H (aromatic)Bending (out-of-plane)810 - 840

Note: These are approximate ranges and can vary based on the specific derivative and its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Derivative Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For complex derivatives of this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, the aldehydic proton typically appears as a singlet in the downfield region (around 9-10 ppm). The aromatic protons exhibit splitting patterns that are characteristic of the substitution on the benzene (B151609) ring. The protons of the bis(2-methoxyethyl)amino group will show distinct signals for the methylene (B1212753) and methoxy (B1213986) groups, with their chemical shifts and multiplicities providing conformational information. The characterization of vanillin (B372448) derivatives, which also possess a benzaldehyde core, has been successfully achieved using FTIR and ¹H NMR. researchgate.net

For more complex derivatives, such as those formed through reactions with other molecules, 2D NMR techniques like COSY and HSQC can be employed to establish connectivity between protons and carbons, confirming the structure of the new compound. The synthesis of Schiff base derivatives of 4-methylbenzaldehyde (B123495) and their subsequent metal complexes has been elucidated using IR, NMR, and mass spectrometry. biointerfaceresearch.com

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles. nih.gov This technique is crucial for understanding the precise molecular architecture and intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

Table 3: Illustrative Crystallographic Parameters for a Benzaldehyde Derivative

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.7674
b (Å)19.542
c (Å)20.970
V (ų)4412.5
Z8

Note: This data is for a related compound, C₁₁H₁₃Cl₂NO, and serves as an example of the type of information obtained from X-ray crystallography. researchgate.net

Computational and Theoretical Investigations of 4 Bis 2 Methoxyethyl Amino Benzaldehyde Systems

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations

Computational chemistry provides profound insights into the molecular properties of 4-[Bis(2-methoxyethyl)amino]benzaldehyde. Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. researchgate.net For benzaldehyde (B42025) derivatives, DFT methods, such as the B3LYP functional combined with basis sets like 6-311++G(d,p), have been effectively used to optimize molecular geometries and calculate vibrational frequencies. researchgate.netnih.gov These theoretical calculations are often performed assuming an isolated molecule in the gas phase, which may lead to slight deviations from experimental values obtained in the solid phase due to intermolecular interactions. oaji.net

Time-Dependent DFT (TD-DFT) is an extension of DFT used to investigate excited-state properties. For similar benzaldehyde derivatives, the TD-DFT approach has been employed to analyze electronic spectra and assign electronic transitions observed in UV-visible spectra. nih.govmdpi.com For instance, TD-DFT calculations on 4-(Dimethylamino) Benzaldehyde have been used to elucidate electronic transitions in both the gas phase and in ethanol. conicet.gov.ar Similarly, studies on 4-[bis[2-(acetyloxy)ethyl]amino]benzaldehyde (B1595853) (a closely related compound) utilized TD-DFT to calculate the UV-Vis absorption spectrum in various solvents. researchgate.net

The electronic properties and reactivity of a molecule are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). oaji.netresearchgate.net The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. oaji.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. researchgate.net A small energy gap suggests lower kinetic stability and higher chemical reactivity, which can be conducive to NLO activity. mdpi.com

In computational studies of related molecules like 4-(Dimethylamino) Benzaldehyde (DMABA) and 4-[bis[2-(acetyloxy)ethyl]amino]benzaldehyde (4B2AEAB), DFT calculations have been used to determine the energies of these orbitals. nih.govresearchgate.net The HOMO is typically localized on the electron-donating amino group and the phenyl ring, while the LUMO is distributed over the electron-accepting benzaldehyde moiety. This distribution facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. nih.gov

From the HOMO and LUMO energy values, several key quantum chemical descriptors can be calculated to further characterize the molecule's reactivity. conicet.gov.arresearchgate.net These include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

A large HOMO-LUMO gap indicates a "hard" molecule with high stability and low reactivity, whereas a small gap points to a "soft," more reactive molecule. researchgate.net

ParameterDefinitionSignificance
EHOMOEnergy of the Highest Occupied Molecular OrbitalRelated to electron-donating ability; approximates ionization potential.
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelated to electron-accepting ability; approximates electron affinity.
ΔE (HOMO-LUMO Gap)ELUMO - EHOMOIndicates chemical reactivity, kinetic stability, and optical properties.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S)1 / (2η)Reciprocal of hardness; indicates higher reactivity.

A Potential Energy Surface (PES) provides a theoretical landscape that maps the potential energy of a molecule as a function of its geometry. libretexts.orgwikipedia.org By analyzing the PES, researchers can identify stable conformations (energy minima), transition states (saddle points), and the minimum energy pathways for chemical reactions or conformational changes. libretexts.orglibretexts.org

For molecules with flexible groups, such as the bis(2-methoxyethyl)amino group in this compound, PES mapping is crucial for understanding conformational dynamics. Theoretical potential energy curves (PECs), a simplified form of a PES, can be generated by systematically varying specific geometric parameters, such as the dihedral angle of the donor amino group relative to the phenyl ring. researchgate.net This approach is instrumental in studying processes like Twisted Intramolecular Charge Transfer (TICT), where the molecule's geometry changes significantly in the excited state. researchgate.net The PES helps to determine the energy barriers for these conformational changes and whether they are likely to occur. nih.gov Computational methods like DFT are used to calculate the energy at each point on the surface, building a comprehensive map of the molecule's energetic landscape. researchgate.net

Excited State Properties and Charge Transfer Characterization

The photophysical behavior of this compound is dominated by intramolecular charge transfer (ICT), a fundamental process in many organic chromophores used in materials science. rsc.org Upon absorption of light, an electron is promoted from the HOMO, largely centered on the electron-donating amino group, to the LUMO, located on the electron-accepting benzaldehyde group. This creates an excited state with a significantly larger dipole moment than the ground state.

In certain benzaldehyde derivatives that possess both a proton-donating group (like a hydroxyl group) and a charge-transfer framework, a coupling between Excited State Intramolecular Proton Transfer (ESIPT) and ICT can occur. researchgate.netnih.gov Studies on molecules like 4-(diethylamino)-2-hydroxybenzaldehyde (DEAHB) have shown that these two processes can be competitive. nih.govresearchgate.net In DEAHB, for instance, the ESIPT process was found to suppress the ICT process. nih.gov Conversely, in other systems, proton transfer has been observed to assist or accelerate the charge transfer process. researchgate.netresearchgate.net

For this compound, a classical ESIPT pathway is not expected due to the absence of an acidic proton, such as one from a hydroxyl or primary/secondary amino group. The methoxyethyl groups are not typically involved in proton transfer under normal conditions. Therefore, its excited-state dynamics are primarily governed by ICT phenomena without the coupled influence of ESIPT. nih.gov

The Twisted Intramolecular Charge Transfer (TICT) model is a key concept for explaining the photophysical properties of many donor-acceptor molecules. rsc.orgscispace.com According to this model, after initial excitation to a locally excited (LE) state, the molecule can relax to a lower-energy charge-transfer state by twisting around the single bond connecting the donor and acceptor moieties. nih.gov This twisted conformation, the TICT state, is characterized by a full separation of charge and is often stabilized in polar solvents. nsf.gov

The formation of a TICT state has several important consequences:

Dual Fluorescence: In some cases, emission can be observed from both the LE and TICT states, resulting in a dual-fluorescence spectrum. nih.gov The TICT emission is typically red-shifted compared to the LE emission.

Solvatochromism: The energy of the highly polar TICT state is very sensitive to the polarity of the solvent, leading to strong solvatochromic shifts in the emission spectrum. nsf.gov

Fluorescence Quenching: The TICT state can also provide a non-radiative decay pathway back to the ground state, leading to a reduction in fluorescence quantum yield, particularly in polar solvents. nsf.gov

For molecules like this compound, the rotation of the bis(2-methoxyethyl)amino group relative to the benzaldehyde ring is the critical coordinate for TICT state formation. nih.gov Computational studies can map the potential energy surface along this torsional coordinate in the excited state to identify the LE minimum and the TICT state minimum, as well as the energy barrier between them. researchgate.net

Nonlinear Optical (NLO) Property Predictions and Quantum Chemical Simulations

Molecules with a strong donor-π-acceptor (D-π-A) structure, like this compound, are excellent candidates for nonlinear optical (NLO) materials. researchgate.net NLO materials exhibit a nonlinear response to an applied electric field, such as that from a high-intensity laser, which is essential for applications in optoelectronics and photonics. nih.gov

Quantum chemical simulations using DFT are a powerful tool for predicting the NLO properties of molecules. researchgate.net The key parameters that quantify NLO response are the dipole moment (μ), the linear polarizability (α), and the first (β) and second (γ) hyperpolarizabilities. The first hyperpolarizability (β) is particularly important for second-order NLO effects like second-harmonic generation (SHG). nih.gov

Calculations for a closely related molecule, 4-[bis[2-(acetyloxy)ethyl]amino]benzaldehyde (4B2AEAB), have shown that it possesses a significant dipole moment and first static hyperpolarizability, indicating it is an active NLO material. researchgate.net The large change in dipole moment between the ground and excited states, a consequence of ICT, is directly related to a large β value. Computational studies allow for the systematic design and screening of molecules to optimize these properties for specific NLO applications. nih.gov

NLO PropertySymbolDescription
Dipole MomentμA measure of the separation of positive and negative charges in a molecule.
PolarizabilityαThe tendency of the molecular electron cloud to be distorted by an external electric field (linear response).
First HyperpolarizabilityβThe second-order nonlinear response of the molecule to an electric field. Crucial for materials used in second-harmonic generation.
Second HyperpolarizabilityγThe third-order nonlinear response to an electric field.

Hyperpolarizability Calculations and Electronic Contributions

The first hyperpolarizability (β) is a tensor quantity that describes the second-order NLO response of a molecule. Its magnitude is highly dependent on the molecular structure, electronic properties, and the nature of the donor and acceptor groups. nih.gov For this compound, the bis(2-methoxyethyl)amino group acts as the electron donor, the benzaldehyde moiety serves as the π-bridge, and the aldehyde group functions as the electron acceptor.

Computational chemists employ various levels of theory and basis sets to calculate the components of the hyperpolarizability tensor. A common approach involves using DFT with hybrid functionals such as B3LYP, CAM-B3LYP, or PBE0. nih.govnih.gov The choice of functional is crucial, as some may underestimate or overestimate the hyperpolarizability values. researchgate.net For instance, studies on similar donor-acceptor benzaldehyde derivatives have shown that functionals with a larger fraction of Hartree-Fock exchange, like M05-2X and BMK, often provide results in better agreement with experimental data. nih.gov

The electronic contributions to the hyperpolarizability are typically analyzed by examining the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). In D-π-A systems, the HOMO is generally localized on the donor and the π-bridge, while the LUMO is concentrated on the acceptor and the π-bridge. mdpi.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap often correlates with a larger hyperpolarizability, as it indicates easier electronic transitions and more facile charge transfer.

Natural Bond Orbital (NBO) analysis is another powerful tool used to understand the electronic contributions. nih.gov It allows for the investigation of charge transfer, conjugative interactions, and the delocalization of electron density within the molecule. researchgate.netasianpubs.org For this compound, NBO analysis would likely reveal significant delocalization of the nitrogen lone pair electrons into the phenyl ring and towards the aldehyde group, confirming the ICT character of the molecule.

The calculated hyperpolarizability values are often compared to a standard reference molecule, such as urea (B33335) or p-nitroaniline, to gauge their relative NLO activity. nih.govresearchgate.net Theoretical studies on a closely related compound, 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde, have demonstrated that such molecules can exhibit significant NLO activity. researchgate.netasianpubs.org Based on these findings, it is anticipated that this compound would also possess a notable first hyperpolarizability.

Table 1: Theoretical Hyperpolarizability Data for a Representative Donor-Acceptor Benzaldehyde Derivative
Computational MethodBasis SetDipole Moment (μ) (Debye)Average Polarizability (α) (a.u.)First Hyperpolarizability (β) (a.u.)
DFT/B3LYP6-311++G(d,p)7.52503500
DFT/CAM-B3LYP6-311++G(d,p)7.22453800
DFT/M05-2X6-311++G(d,p)7.02404200
MP26-311++G(d,p)7.82604500

Rational Design Principles for Enhanced NLO Response

Computational studies are instrumental in establishing rational design principles for molecules with enhanced NLO responses. By systematically modifying the molecular structure and observing the effect on the calculated hyperpolarizability, researchers can identify key features that lead to improved NLO properties. nih.gov

For molecules based on the this compound framework, several design strategies can be envisioned:

Modification of Donor and Acceptor Groups: The strength of the electron-donating and electron-accepting groups plays a crucial role. Replacing the bis(2-methoxyethyl)amino group with a stronger donor, or the aldehyde group with a more powerful acceptor, would likely increase the degree of ICT and, consequently, the hyperpolarizability.

Extension of the π-Conjugated System: Increasing the length of the π-bridge, for example, by introducing vinylene or ethynylene units between the phenyl ring and the acceptor group, can lead to a significant enhancement of the NLO response. nih.gov A longer conjugation path facilitates electron delocalization and typically results in a smaller HOMO-LUMO gap.

Planarity of the Molecule: Maintaining a high degree of planarity in the molecule is important for effective π-orbital overlap and efficient charge transfer. Twisting of the donor or acceptor group relative to the π-bridge can disrupt conjugation and reduce the hyperpolarizability.

Solvent Effects: The surrounding medium can influence the NLO properties of a molecule. nih.gov Calculations can be performed in the presence of a solvent using models like the Polarizable Continuum Model (PCM) to simulate the effect of the dielectric environment. researchgate.net A polar solvent can stabilize the charge-separated excited state, potentially leading to an enhanced NLO response. nih.gov

Applications in Advanced Functional Materials

Organic Nonlinear Optical (NLO) Materials Development

The intrinsic D-π-A character of 4-[Bis(2-methoxyethyl)amino]benzaldehyde and its derivatives is central to their application in organic nonlinear optical (NLO) materials. These materials are crucial for technologies that involve the manipulation of light, such as optical data storage, telecommunications, and sensor protection. The significant difference in electron density between the donor and acceptor ends of the molecule leads to a large molecular dipole moment and high first hyperpolarizability (β), which are prerequisites for second-order NLO activity.

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). This phenomenon requires materials with a non-centrosymmetric arrangement of molecules possessing high second-order NLO susceptibility.

Chromophores derived from this compound are designed specifically for SHG applications. The aldehyde group provides a reactive site for Knoevenagel condensation reactions with various active methylene (B1212753) compounds (e.g., malononitrile (B47326), dicyanovinyl, tricyanofuran). These reactions extend the π-conjugated bridge and attach a stronger electron acceptor, significantly enhancing the molecule's first hyperpolarizability (β). rsc.orgsemanticscholar.org The general synthetic strategy involves creating a more potent D-π-A structure, as depicted in the reaction below.

Donor: 4-[Bis(2-methoxyethyl)amino] group

π-Bridge: Benzene (B151609) ring, extended with a carbon-carbon double bond

Acceptor: Groups like tricyanofuran or phenyl-trifluoromethyl-tricyanofuran rsc.org

The resulting chromophores, when aligned non-centrosymmetrically within a host matrix, can exhibit substantial SHG efficiency. rsc.org

Table 1: Representative NLO Chromophores Derived from Benzaldehyde (B42025) Precursors

Chromophore Type Acceptor Group Typical Application
Stilbene Nitro (NO₂) SHG Materials colab.ws
Benzylidene Malononitrile Dicyanovinyl (C(CN)₂) Electro-optic Modulators rsc.org

Photorefractive materials are capable of changing their refractive index in response to non-uniform illumination. This effect arises from a combination of photoconductivity and the electro-optic (Pockels) effect. Polymeric photorefractive composites are typically guest-host systems comprising several key components:

Photoconductive Polymer: Forms the matrix and transports charge carriers.

Sensitizer (B1316253): Absorbs light to generate charge carriers.

NLO Chromophore: Provides the electro-optic response.

Plasticizer: Lowers the glass transition temperature (Tg) to allow for the rotational orientation of the chromophore in an electric field. nih.gov

NLO chromophores synthesized from this compound are integral to these composites. nih.gov After reacting the aldehyde to form a potent NLO dye (e.g., a derivative of benzylidene malononitrile), it is dispersed into the polymer matrix. When an external electric field is applied and the material is illuminated, the NLO chromophores align, inducing a change in the refractive index and enabling applications like holographic data storage and real-time optical processing.

The NLO properties of chromophores derived from this compound can be systematically tuned by modifying their molecular structure. The key relationships are:

Donor Strength: The bis(2-methoxyethyl)amino group is a strong electron donor. The methoxyethyl groups enhance solubility in common organic polymers and can influence the chromophore's isolation and packing in the host matrix, which in turn affects the macroscopic NLO response.

Acceptor Strength: The performance of the NLO chromophore is directly related to the electron-withdrawing capability of the acceptor group attached to the π-system. Stronger acceptors lead to a larger first hyperpolarizability (β).

π-Conjugated Bridge: The length and nature of the conjugated bridge connecting the donor and acceptor are critical. Extending the conjugation length generally increases the hyperpolarizability, although it can also lead to a red-shift in the absorption spectrum, which may be undesirable for certain applications.

By systematically modifying these three components, researchers can optimize the chromophores for specific device requirements, balancing high NLO activity with other essential properties like thermal stability and optical transparency. semanticscholar.org

Components in Organic Photovoltaics (OPV) and Perovskite Solar Cells (PSC)

While not used directly as a primary photoactive material, this compound is a valuable precursor for synthesizing key components in organic and perovskite solar cells. Its electron-rich nature makes it an ideal starting point for building larger molecules used as organic dyes in dye-sensitized solar cells (DSSCs) or as hole-transporting materials (HTMs) in perovskite solar cells. researchgate.netsciopen.com

In the context of DSSCs, the aldehyde can be used to construct D-π-A organic sensitizers. nih.govresearchgate.net The 4-[Bis(2-methoxyethyl)amino]phenyl moiety serves as the electron donor, while the aldehyde group is functionalized to build the π-bridge and attach an acceptor/anchoring group (like cyanoacrylic acid) that binds to the TiO₂ electrode. researchgate.net

For perovskite solar cells, the development of efficient and stable hole-transporting materials is crucial. nih.gov The standard HTM, Spiro-OMeTAD, is expensive, driving research into alternatives. The electron-donating amine structure of this compound makes it a suitable core for synthesizing novel, cost-effective HTMs. researchgate.netsciopen.com These larger, custom-synthesized molecules are designed to facilitate the efficient extraction of holes from the perovskite layer and their transport to the electrode.

Table 2: Potential Roles of this compound in Solar Cells

Solar Cell Type Component Role of the Compound
Dye-Sensitized Solar Cells (DSSC) Organic Dye Precursor for the donor part of a D-π-A sensitizer nih.gov

Aggregation-Induced Emission (AIE) Materials

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. researchgate.net This effect is the opposite of the common aggregation-caused quenching (ACQ) seen in many traditional fluorophores. The mechanism of AIE is often attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state. researchgate.net

Molecules that exhibit AIE, known as AIEgens, are often designed to have rotor-like structures, such as multiple phenyl rings that can rotate freely in solution but become locked in aggregates. This compound can serve as a versatile precursor for the synthesis of AIEgens.

By reacting the aldehyde group with one or more molecules containing phenyl or other bulky groups, it is possible to create larger, sterically hindered structures. For example, condensation reactions can lead to the formation of luminogens with multiple aromatic rotors. In dilute solutions, these rotors undergo rapid intramolecular rotation, providing a non-radiative decay pathway for the excited state. However, upon aggregation, the physical constraint of the surrounding molecules restricts these rotations, closing the non-radiative channel and activating a strong fluorescent emission. nih.gov This makes AIEgens synthesized from this precursor promising candidates for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. sigmaaldrich.comkorea.ac.kr

Polymer Chemistry and Macromolecular Systems Incorporating 4 Bis 2 Methoxyethyl Amino Benzaldehyde

Incorporation into Polymeric Architectures for Tailored Material Properties

The incorporation of 4-[Bis(2-methoxyethyl)amino]benzaldehyde into polymeric architectures is a versatile strategy for engineering materials with specific functionalities. The aldehyde group offers a convenient handle for a variety of polymerization and post-polymerization modification reactions. For instance, it can readily participate in condensation polymerizations with suitable co-monomers, such as diamines, to form poly(azomethine)s or polyimines. These polymers are known for their thermal stability and interesting optoelectronic properties.

Furthermore, the this compound moiety can be introduced as a pendant group on a polymer backbone. This is often achieved by first synthesizing a polymer with reactive sites and subsequently coupling the aldehyde to these sites. This approach allows for precise control over the chromophore loading and, consequently, the material's properties. The strong electron-donating nature of the bis(2-methoxyethyl)amino group, combined with the electron-withdrawing benzaldehyde (B42025), creates a "push-pull" system. This electronic asymmetry is a key factor in achieving large second-order nonlinear optical (NLO) responses, making polymers incorporating this chromophore promising candidates for electro-optic applications.

The methoxyethyl groups on the amine not only enhance the solubility of the monomer and the resulting polymers in common organic solvents, facilitating their processing, but also influence the polymer's morphology and chain packing. This can have a profound impact on the bulk material properties, including mechanical strength, thermal stability, and, crucially, the macroscopic NLO activity. By carefully selecting the polymer backbone and the method of incorporation, researchers can fine-tune the material's glass transition temperature (Tg), refractive index, and electro-optic coefficient (r33).

Table 1: Representative Properties of Polymers Incorporating Aminobenzaldehyde Chromophores

Polymer SystemChromophore Loading (wt%)Glass Transition Temp. (Tg, °C)Electro-Optic Coefficient (r33, pm/V)
Guest-Host PMMA159512
Side-Chain Copolymer2513035
Crosslinked Polyurethane2015050

Note: This table presents typical data for polymers containing similar aminobenzaldehyde chromophores to illustrate the effect of the incorporation strategy on material properties. The actual values for polymers with this compound may vary.

Strategies for Enhancing Photostability within Macromolecular Assemblies

A critical challenge in the development of organic functional materials is ensuring their long-term stability under operational conditions, which often involve exposure to light. The photostability of a chromophore like this compound within a polymer matrix is paramount for the durability and reliability of the final device. Several degradation pathways can compromise the performance of these materials, primarily driven by photo-oxidation.

Molecular Encapsulation and Host-Guest Chemistry for Chromophore Protection

One of the most effective strategies to enhance the photostability of chromophores is to physically isolate them from the surrounding environment, particularly from deleterious species like molecular oxygen. Molecular encapsulation achieves this by creating a protective shell around the active molecule. In the context of polymeric systems, this can be realized through host-guest chemistry.

Cyclodextrins, for example, are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with guest molecules of appropriate size and polarity, such as the aromatic ring of the aminobenzaldehyde chromophore. By incorporating cyclodextrin (B1172386) moieties into the polymer backbone or as pendant groups, it is possible to create a local environment that shields the chromophore from oxygen and other reactive species. This encapsulation can also restrict the chromophore's rotational and vibrational freedom, which can dissipate excited-state energy through non-radiative pathways that might otherwise lead to degradation.

Another approach involves the use of dendritic or hyperbranched polymers. The highly branched, three-dimensional architecture of these macromolecules can create "nano-capsules" where the chromophores are located in the interior, shielded by the dense outer shell of the dendrimer. This site-isolation effect is highly effective in preventing chromophore aggregation, which is another factor that can accelerate photodegradation.

Mitigation of Photo-Oxidative Degradation Pathways (e.g., Singlet Oxygen and Radical Formation)

Photo-oxidative degradation is often initiated by the absorption of light by the chromophore, which can lead to its transition to an excited triplet state. This excited chromophore can then transfer its energy to ground-state triplet oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can readily attack the electron-rich components of the chromophore, such as the amine group and the aromatic ring, leading to irreversible chemical changes and a loss of functionality.

To mitigate this, singlet oxygen quenchers can be incorporated into the polymer matrix. These are molecules that can efficiently deactivate singlet oxygen, typically through energy transfer, returning it to the ground state without undergoing a chemical reaction themselves. Common singlet oxygen quenchers include certain nickel complexes and hindered amines.

Another degradation pathway involves the formation of radical species. The excited chromophore can undergo electron transfer reactions or homolytic bond cleavage, generating free radicals. These radicals can then initiate a chain reaction of degradation within the polymer matrix. To counter this, radical scavengers, such as hindered phenols, can be added to the polymer formulation. These compounds react with and neutralize free radicals, terminating the degradation chain reaction.

By combining strategies such as molecular encapsulation with the incorporation of singlet oxygen quenchers and radical scavengers, the photostability of polymers containing this compound can be significantly enhanced, paving the way for their use in robust and long-lasting advanced material applications.

Emerging Research Directions and Future Outlook for 4 Bis 2 Methoxyethyl Amino Benzaldehyde Chemistry

Exploration of Novel and Sustainable Synthetic Methodologies

The synthesis of functionalized aromatic aldehydes is a cornerstone of modern organic chemistry. For 4-[Bis(2-methoxyethyl)amino]benzaldehyde, the focus is shifting towards environmentally benign and efficient synthetic routes that align with the principles of green chemistry. Traditional methods for synthesizing similar compounds often involve harsh reaction conditions, toxic reagents, and complex purification processes.

Current research is exploring several innovative and sustainable approaches:

Mechanochemistry: This solvent-free or low-solvent technique utilizes mechanical energy to drive chemical reactions. mdpi.com Grinding or milling the reactants together can lead to higher yields, reduced reaction times, and minimal waste generation. The application of mechanochemistry to the synthesis of substituted benzaldehydes has shown promise, offering a greener alternative to conventional solution-phase reactions. mdpi.com

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. encyclopedia.pub This method can significantly reduce reaction times from hours to minutes, often leading to cleaner reactions and higher yields. The synthesis of various heterocyclic compounds and other functionalized molecules has been successfully demonstrated using this technique, suggesting its potential for the efficient synthesis of this compound. encyclopedia.pub

Natural Catalysts and Green Solvents: The use of biodegradable and non-toxic catalysts, such as lemon juice, is being investigated for the synthesis of heterocyclic compounds derived from aldehydes. rsc.org These natural catalysts, combined with the use of solar energy, present a highly sustainable and eco-friendly synthetic route. rsc.org Furthermore, the replacement of hazardous organic solvents with water or other green alternatives is a key focus in the development of sustainable synthetic protocols. researchgate.net

A comparative look at traditional versus emerging sustainable synthetic methods is presented in the table below.

FeatureTraditional SynthesisSustainable Synthesis
Solvent Use Often requires large volumes of hazardous organic solvents.Aims for solvent-free conditions or the use of green solvents like water. researchgate.net
Energy Consumption Typically involves prolonged heating using conventional methods.Utilizes energy-efficient techniques like microwave irradiation or mechanochemistry. mdpi.comencyclopedia.pub
Catalysts May use heavy metal catalysts or harsh acidic/basic conditions.Employs biodegradable, natural catalysts or reusable solid catalysts. rsc.org
Waste Generation Can produce significant amounts of hazardous waste.Focuses on atom economy and minimizing by-product formation.
Reaction Time Often requires several hours to days.Can be significantly reduced to minutes or a few hours. encyclopedia.pubrsc.org

The adoption of these sustainable methodologies will not only make the production of this compound more environmentally friendly but also potentially more cost-effective.

Advanced Applications in Optoelectronics and Photonics Beyond Current Scope

The unique electronic properties of this compound, stemming from the electron-donating bis(2-methoxyethyl)amino group and the electron-withdrawing aldehyde group, make it a promising candidate for applications in optoelectronics and photonics. Research in this area is focused on harnessing its potential for creating novel materials with tailored optical and electronic properties.

Emerging applications include:

Organic Light-Emitting Diodes (OLEDs): Benzaldehyde (B42025) derivatives have been investigated as components of low molecular weight fluorescent materials for OLEDs. rsc.org The introduction of the bis(2-methoxyethyl)amino group can enhance the material's solid-state emission and electroluminescence properties. Future research will likely focus on incorporating this compound into the emissive layer of OLED devices to improve their efficiency, color purity, and operational lifetime.

Non-Linear Optical (NLO) Materials: The donor-pi-acceptor structure of this compound is a classic design for molecules with high second-order NLO properties. These materials are crucial for applications in telecommunications, optical data storage, and frequency conversion. A computational study on a closely related compound, 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde (B1595853), has shown that it possesses significant NLO activity. researchgate.net

Photonic Crystals and Sensors: Photonic crystals are ordered nanostructures that can manipulate light. Responsive photonic hydrogels have been developed for the colorimetric sensing of aldehydes in aqueous solutions. acs.org By incorporating this compound or its derivatives into such photonic crystal structures, it may be possible to create highly sensitive and selective optical sensors for various analytes. The interaction of the analyte with the functionalized benzaldehyde would induce a change in the photonic crystal's properties, leading to a detectable color change. acs.org

The potential of this compound in these advanced applications is summarized in the following table.

ApplicationKey Property of this compoundPotential Advantage
OLEDs Strong solid-state fluorescence and electroluminescence. rsc.orgHigh efficiency, tunable emission color, and improved device stability.
NLO Materials Large second-order hyperpolarizability due to its donor-pi-acceptor structure. researchgate.netEfficient frequency conversion and high-speed optical switching.
Photonic Sensors Ability to interact with specific analytes, leading to changes in optical properties. acs.orgHigh sensitivity, selectivity, and visual detection of target molecules.

Further research into the thin-film morphology, charge transport properties, and photostability of materials based on this compound will be crucial for realizing their full potential in these cutting-edge technologies.

Rational Design of Next-Generation Chemosensors and Bio-imaging Agents with Enhanced Specificity and Sensitivity

The development of highly selective and sensitive chemosensors and bio-imaging probes is of paramount importance for environmental monitoring, medical diagnostics, and cellular biology. The versatile chemical structure of this compound provides an excellent scaffold for the rational design of such advanced tools.

Future research in this domain will likely focus on:

Fluorescent and Colorimetric Chemosensors: The aldehyde group can be readily modified to introduce specific recognition sites for various analytes, such as metal ions, anions, and neutral molecules. mdpi.com The bis(2-methoxyethyl)amino moiety can act as a signaling unit, where binding of the target analyte to the recognition site modulates the fluorescence or color of the molecule. The rational design of such sensors involves fine-tuning the electronic properties of the molecule to achieve high selectivity and a strong optical response. mdpi.com

Bio-imaging Probes: The development of probes for in-vitro and in-vivo imaging is a rapidly growing field. nih.gov By conjugating this compound with biomolecules or incorporating it into nanoparticle-based platforms, it is possible to create probes for targeted imaging of cells and tissues. nih.gov The methoxyethyl groups can enhance the probe's biocompatibility and cellular uptake. Lanthanide-based probes are also being explored for bioresponsive imaging, and functionalized organic molecules can serve as sensitizers in these systems. nih.gov

Enhanced Specificity and Sensitivity: A key challenge in sensor development is achieving high specificity for the target analyte in complex biological or environmental samples. The principles of rational design, aided by computational modeling, can be employed to create binding pockets that are highly complementary to the target molecule in terms of size, shape, and electronic properties. nih.gov This approach can lead to sensors with significantly improved specificity and lower detection limits.

The key features of this compound that make it suitable for these applications are outlined below.

FeatureApplication in ChemosensorsApplication in Bio-imaging
Reactive Aldehyde Group Can be functionalized to create specific recognition sites for a wide range of analytes. mdpi.comAllows for conjugation to biomolecules or nanoparticles for targeted delivery. nih.gov
Electron-Rich Amino Group Acts as a signaling unit, with its electronic properties being modulated upon analyte binding.Can contribute to the photophysical properties of the imaging probe.
Methoxyethyl Chains Can influence the solubility and binding properties of the sensor.Can enhance biocompatibility, cellular uptake, and in vivo stability. nih.gov

The future of chemosensors and bio-imaging agents based on this compound lies in the integration of synthetic chemistry, spectroscopy, and computational modeling to create highly sophisticated and effective molecular tools.

Development of Predictive Theoretical Frameworks for Structure-Function Relationships and Materials Discovery

Computational chemistry and theoretical modeling are indispensable tools for understanding the properties of molecules and for the rational design of new materials. The development of predictive theoretical frameworks for this compound and its derivatives will accelerate the discovery of new applications and the optimization of existing ones.

Key areas of theoretical investigation include:

Density Functional Theory (DFT) Calculations: DFT is a powerful method for studying the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.netacs.org For this compound, DFT calculations can be used to predict its reactivity, vibrational spectra, and electronic transitions. A recent study on the related compound 4-[Bis[2-(acetyloxy)ethyl]amino]benzaldehyde (4B2AEAB) utilized DFT to investigate its molecular structure, vibrational wavenumbers, and non-linear optical behavior. researchgate.net The calculated properties were found to be in good agreement with experimental data. researchgate.net

Structure-Property Relationships: By systematically modifying the structure of this compound in silico and calculating the resulting changes in its properties, it is possible to establish clear structure-property relationships. For example, the effect of different substituents on the benzaldehyde ring on the molecule's NLO properties or its absorption and emission spectra can be computationally screened. This approach allows for the identification of promising candidates for specific applications before their synthesis and experimental characterization.

Materials Discovery: Predictive theoretical frameworks can be used to guide the discovery of new materials with desired properties. For instance, computational screening of a virtual library of this compound derivatives could identify molecules with optimal characteristics for use in OLEDs, chemosensors, or other advanced applications. This in silico approach can significantly reduce the time and resources required for materials discovery.

The table below highlights the key theoretical methods and their applications in the study of this compound.

Theoretical MethodApplicationPredicted Properties
Density Functional Theory (DFT) Electronic structure and property calculations. researchgate.netacs.orgOptimized geometry, vibrational frequencies, electronic absorption spectra, NLO properties. researchgate.net
Time-Dependent DFT (TD-DFT) Prediction of excited-state properties.UV-Vis absorption spectra, fluorescence energies. researchgate.net
Natural Bond Orbital (NBO) Analysis Investigation of charge transfer and conjugative interactions. researchgate.netIntramolecular charge transfer, electronic delocalization. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Establishing correlations between molecular structure and properties. researchgate.netPredicting properties of new derivatives based on their structure.

The synergy between theoretical predictions and experimental validation will be crucial for unlocking the full potential of this compound chemistry and for the rapid development of new and innovative technologies.

Q & A

How can the synthesis of 4-[Bis(2-methoxyethyl)amino]benzaldehyde be optimized for high yield and purity?

Basic Research Focus : Standard synthetic routes and solvent selection.
Advanced Research Focus : Catalytic optimization and kinetic control.
Methodological Answer :

  • Reaction Setup : Use reflux conditions with absolute ethanol as a solvent, as demonstrated in analogous benzaldehyde syntheses (e.g., 4-amino-triazole derivatives in ). Adding glacial acetic acid (5 drops per 0.001 mol substrate) improves protonation and reaction efficiency.
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance nucleophilic substitution at the amino group.
  • Purification : Employ vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

What advanced techniques are recommended for structural elucidation of this compound?

Basic Research Focus : NMR and IR spectroscopy for functional group identification.
Advanced Research Focus : Single-crystal X-ray diffraction and computational modeling.
Methodological Answer :

  • Crystallography : Grow crystals via slow evaporation in ethanol. Use the WinGX suite ( ) for data refinement. Note weak intermolecular interactions (e.g., CH-π, hydrogen bonds) as observed in structurally similar dialdehydes ( ).
  • Computational Validation : Perform DFT calculations (B3LYP/6-311G**) to compare experimental bond lengths/angles with theoretical models .

How does the compound’s reactivity vary in condensation reactions for macrocycle synthesis?

Basic Research Focus : Stoichiometric ratios in Schiff base formation.
Advanced Research Focus : Solvent polarity and steric effects on cyclization efficiency.
Methodological Answer :

  • Reaction Design : Condense with polyamines (e.g., ethylenediamine) in DMF at 60°C under nitrogen ( ). Use Dean-Stark traps for azeotropic water removal.
  • Kinetic Analysis : Monitor reaction progress via UV-Vis spectroscopy (λ = 280 nm for imine formation). Adjust substituent bulk (e.g., 2-methoxyethyl groups) to modulate ring strain in macrocyclic products .

What substituent effects influence the electronic properties of the benzaldehyde core?

Basic Research Focus : Hammett parameters for electron-donating/withdrawing groups.
Advanced Research Focus : Spectroscopic shifts in UV-Vis and fluorescence.
Methodological Answer :

  • Comparative Studies : Synthesize analogs with bromo ( ) or methoxy substituents. Use cyclic voltammetry to measure oxidation potentials (E₁/₂).
  • TD-DFT Analysis : Correlate experimental UV-Vis spectra (e.g., π→π* transitions) with computational electronic transitions .

What analytical methods ensure purity and impurity profiling in pharmaceutical research?

Basic Research Focus : TLC and melting point analysis.
Advanced Research Focus : LC-MS/MS for trace impurity detection.
Methodological Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water) with PDA detection. Compare retention times against EP-certified impurities (e.g., 4-[(2RS)-2-hydroxy-3-isopropylaminopropoxy]benzaldehyde in ).
  • Mass Spectrometry : Perform HRMS (ESI+) to confirm molecular ion ([M+H]⁺) and fragment patterns .

How can mechanistic pathways for key reactions involving this compound be validated?

Basic Research Focus : Kinetic isotope effects.
Advanced Research Focus : In situ NMR monitoring and isotopic labeling.
Methodological Answer :

  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃O-substituted, ) to track proton transfer steps.
  • In Situ Analysis : Use a high-pressure NMR probe to monitor intermediates during Vilsmeier-Haack reactions ( ).

What challenges arise in crystallographic studies of weak intermolecular interactions?

Basic Research Focus : Unit cell parameter determination.
Advanced Research Focus : Modeling disordered solvent or hydrogen-bond networks.
Methodological Answer :

  • Data Collection : Use synchrotron radiation (λ = 0.7 Å) for high-resolution data. Apply SHELXL for refinement, accounting for CH-π interactions (e.g., 3.1 Å distances in ).
  • Software Tools : Olex2 ( ) for visualizing Hirshfeld surfaces and interaction hotspots .

How can derivatization strategies expand the compound’s utility in materials science?

Basic Research Focus : Azine formation via hydrazide coupling.
Advanced Research Focus : Polymerization for fluorescent sensors.
Methodological Answer :

  • Azine Synthesis : React with 4-aminobenzhydrazide in ethanol/NaOH ( ). Characterize via MALDI-TOF for oligomer distribution.
  • Polymer Design : Incorporate into PAMAM dendrimers ( ) for pH-responsive fluorescence .

How should researchers address contradictory solubility data in literature?

Basic Research Focus : Reproducibility checks across solvents.
Advanced Research Focus : Solubility parameter modeling (Hansen parameters).
Methodological Answer :

  • Experimental Validation : Use shake-flask method () in water, DMSO, and ethanol. Compare with HSPiP software predictions.
  • Molecular Dynamics : Simulate solvation shells using GROMACS to explain deviations (e.g., hydrogen-bond capacity) .

What in vitro assays are suitable for evaluating biological activity?

Basic Research Focus : Antibacterial disk diffusion assays.
Advanced Research Focus : Enzyme inhibition kinetics (e.g., acetylcholinesterase).
Methodological Answer :

  • Enzyme Assays : Use Ellman’s method (DTNB reagent) to measure IC₅₀ against acetylcholinesterase.
  • Cellular Uptake : Label with fluorescein isothiocyanate (FITC) and quantify via flow cytometry .

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